molecular formula C21H27N3O2 B14104204 N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B14104204
M. Wt: 353.5 g/mol
InChI Key: UZSURYUEPGHCOB-YDZHTSKRSA-N
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Description

N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. This compound is known for its stability and ability to form complexes with various metal ions, making it significant in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be catalyzed by acids to increase the yield and reaction rate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, altering their activity. The compound’s hydrazone moiety allows it to participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its bulky tert-butyl groups, which provide steric hindrance and enhance the stability of its metal complexes. This makes it particularly useful in applications requiring robust and stable coordination compounds .

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C21H27N3O2/c1-20(2,3)15-11-14(12-16(18(15)25)21(4,5)6)13-23-24-19(26)17-9-7-8-10-22-17/h7-13,25H,1-6H3,(H,24,26)/b23-13+

InChI Key

UZSURYUEPGHCOB-YDZHTSKRSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)C2=CC=CC=N2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C2=CC=CC=N2

Origin of Product

United States

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